molecular formula C6H11NNa2O11S2 B1435364 Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate) CAS No. 536741-53-4

Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate)

Cat. No.: B1435364
CAS No.: 536741-53-4
M. Wt: 383.3 g/mol
InChI Key: UJRQXYRXQGQVSS-FAOVPRGRSA-L
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Description

Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate) is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple hydroxyl groups, an amino group, and sulfate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate) typically involves multi-step organic reactionsThe final step involves the sulfation of the hydroxyl groups using sulfur trioxide or chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product. Additionally, the use of automated synthesis equipment can streamline the production process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate) has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • **Sodium (2R,3R,4R,5R)-2-(6-amino-9H-purin-9-yl)-5-((((((((2R,3S,4R

Properties

IUPAC Name

disodium;[(2R,3R,4R,5R)-2-amino-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO11S2.2Na/c7-3(1-8)6(18-20(14,15)16)5(10)4(9)2-17-19(11,12)13;;/h1,3-6,9-10H,2,7H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRQXYRXQGQVSS-FAOVPRGRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)N)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NNa2O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate)
Reactant of Route 2
Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate)
Reactant of Route 3
Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate)
Reactant of Route 4
Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate)
Reactant of Route 5
Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate)
Reactant of Route 6
Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate)

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